molecular formula C21H26N2O3 B8043559 methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate

methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate

Cat. No.: B8043559
M. Wt: 354.4 g/mol
InChI Key: PWQDZFOYXMZABA-UHFFFAOYSA-N
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Description

The compound identified as “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” is a chemical entity with a unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes:

    Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.

    Intermediate Formation: The intermediate compound is formed, which is then subjected to further reactions.

    Final Product: The final product, “this compound”, is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions.

    Continuous Monitoring: Continuous monitoring of reaction parameters to maintain consistency.

    Purification Techniques: Employing advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Specific catalysts may be used to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

“methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in industrial processes for the production of other chemicals or materials.

Mechanism of Action

The mechanism by which “methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets in the body.

    Pathways Involved: It influences certain biochemical pathways, leading to its observed effects.

    Binding Affinity: The binding affinity of the compound to its targets plays a crucial role in its activity.

Properties

IUPAC Name

methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)22-19(24)18(17-13-9-6-10-14-17)23(20(25)26-4)15-16-11-7-5-8-12-16/h5-14,18H,15H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDZFOYXMZABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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